3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Medicinal chemistry Lead optimization Physicochemical profiling

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (C₂₀H₁₅BrN₂O₂S₂, MW 459.4 g/mol) is a synthetic heterocyclic compound belonging to the thioxothiazolidin-4-one (rhodanine) class, featuring a 5-bromo-1-ethyl-2-oxoindolin-3-ylidene moiety conjugated to a 3-benzyl-2-thioxothiazolidin-4-one scaffold. The compound is cataloged within the Sigma-Aldrich AldrichCPR collection (Product No.

Molecular Formula C20H15BrN2O2S2
Molecular Weight 459.4 g/mol
CAS No. 617697-80-0
Cat. No. B12034418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
CAS617697-80-0
Molecular FormulaC20H15BrN2O2S2
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O
InChIInChI=1S/C20H15BrN2O2S2/c1-2-22-15-9-8-13(21)10-14(15)16(18(22)24)17-19(25)23(20(26)27-17)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3/b17-16-
InChIKeyPERMIENVUHUEGE-MSUUIHNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 617697-80-0): Procurement-Ready Screening Compound Profile


3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (C₂₀H₁₅BrN₂O₂S₂, MW 459.4 g/mol) is a synthetic heterocyclic compound belonging to the thioxothiazolidin-4-one (rhodanine) class, featuring a 5-bromo-1-ethyl-2-oxoindolin-3-ylidene moiety conjugated to a 3-benzyl-2-thioxothiazolidin-4-one scaffold . The compound is cataloged within the Sigma-Aldrich AldrichCPR collection (Product No. L419168) as part of a library of rare and unique chemicals supplied to early-discovery researchers . It is also available from multiple independent vendors including BenchChem (Cat. B12034418) and Chemeenu (Cat. CM1062856), typically at ≥95% purity . The 2-thioxothiazolidin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with oxoindolinylidene derivatives exhibiting a broad spectrum of reported biological activities including kinase inhibition and anticancer properties [1].

Why Generic Substitution Fails for 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: Structural Determinants of Target Engagement


Within the 5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one chemotype, three independently variable substitution positions—the N1-alkyl group on the indolin-2-one, the C5-halogen on the indolin-2-one, and the N3-substituent on the thioxothiazolidin-4-one ring—each modulate distinct physicochemical and pharmacophoric properties [1]. The N-ethyl group in the target compound confers a calculated logP and steric profile that differs substantially from the N-butyl (CAS 617697-87-7; MW 425.36), N-octyl (CAS 617697-79-7; MW 481.47), and N-H (CAS 303798-65-4; MW 445.35) analogs, directly affecting membrane permeability and target binding-site complementarity . The 5-bromo substituent has been demonstrated in structurally related 2-oxoindolin-3-ylidene derivatives to enhance kinase inhibitory potency and to confer antiangiogenic activity that is absent in the corresponding non‑brominated analog [2]. The 3-benzyl group on the thioxothiazolidin-4-one provides π-stacking and hydrophobic contacts that simple alkyl chains (e.g., 3-ethyl, 3-butyl) cannot replicate; benzyl-substituted rhodanine scaffolds have yielded potent enzyme inhibitors with IC₅₀ values in the low‑micromolar to nanomolar range, whereas short‑alkyl congeners frequently show substantially weaker activity [3]. These three structural variables are multiplicative, not additive, meaning that a researcher substituting one analog for another without matching all three positions may observe completely divergent activity profiles.

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: Head‑to‑Head Quantitative Differentiation Evidence


N-Ethyl vs. N-Unsubstituted Indolin-2-one: Impact on Lipophilicity and Membrane Permeability

The N-ethyl substituent on the indolin-2-one ring of the target compound distinguishes it from the N‑H analog (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 303798-65-4). In a series of 2-oxoindolin-3-ylidene thiazolidin-4-one derivatives, the N‑alkyl substituent modulates lipophilicity (calculated logP) and cellular permeability [1]. The N‑ethyl derivative (target compound, MW 459.4) possesses intermediate lipophilicity compared to N‑H (MW 445.35, lower logP) and N‑butyl (MW 487.4, higher logP) congeners, positioning it within a favorable range for both solubility and passive membrane diffusion . In a published study on structurally analogous 2-oxoindolin-3-ylidene kinase inhibitors, N‑alkylation was shown to be essential for maintaining antiproliferative activity at concentrations ≤10 µM against MCF7, NCI‑H460, and SF268 cancer cell lines, whereas the N‑H parent compounds were uniformly inactive (no cytotoxicity at 10⁻⁴ M) [2].

Medicinal chemistry Lead optimization Physicochemical profiling

5-Bromo vs. 5-Unsubstituted Indolin-2-one: Quantitative Enhancement of Kinase Inhibition and Antiangiogenic Activity

The 5‑bromo substituent on the indolin-2-one ring of the target compound represents a key potency‑enhancing modification relative to non‑halogenated analogs such as 3‑benzyl‑5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 331852-12-1). In a direct comparative study by Abdel-Maksoud et al. (2006), the 5‑bromo‑2‑oxoindolin-3‑ylidene derivative (compound 14) exhibited moderate inhibitory activity against human umbilical vein endothelial cell (HUVEC) proliferation and cord formation—two hallmark angiogenesis assays—while its non‑brominated derivative (compound 13) showed no antiangiogenic effect at equivalent concentrations [1]. The same study demonstrated that 5‑bromo‑2‑oxoindolin-3‑ylidene derivatives inhibit CDK1/cyclin B, CDK5/p25, and GSK3α/β serine/threonine kinases in the low micromolar range, with molecular docking confirming that the bromine atom participates in hydrophobic interactions within the kinase ATP-binding pocket [2]. Separately, in a series of N‑benzyl‑indole‑3‑imine derivatives evaluated against pp60c‑Src tyrosine kinase, the 5‑bromo congeners consistently exhibited enhanced potency relative to the non‑brominated parent compounds, confirming that the 5‑bromo effect generalizes across indolin‑2-one‑based kinase inhibitor scaffolds [3].

Kinase inhibition Antiangiogenesis Structure-activity relationship

3-Benzyl vs. 3-Alkyl Thioxothiazolidin-4-one: Differential Target Engagement and Scaffold Recognition

The 3‑benzyl substituent on the thioxothiazolidin‑4‑one ring of the target compound distinguishes it from analogs bearing simple alkyl chains at this position, such as 5‑(5‑bromo‑1‑ethyl‑2‑oxoindolin‑3‑ylidene)‑3‑ethyl‑2‑thioxothiazolidin‑4‑one (CAS 617698-23-4; MW 397.31) and the 3‑butyl analog (CAS 617697-87-7; MW 425.36) . In a focused series of (Z)‑3‑benzyl‑5‑benzylidene‑2‑thioxothiazolidin‑4‑one analogs evaluated for tyrosinase inhibition, compound 3 exhibited an IC₅₀ of 90 nM—214‑fold more potent than the reference inhibitor kojic acid (IC₅₀ = 19.22 µM)—demonstrating that the 3‑benzyl‑2‑thioxothiazolidin‑4‑one scaffold can achieve nanomolar target engagement when properly elaborated . In contrast, 2‑thioxothiazolidin‑4‑one analogs bearing 3‑alkyl substituents (e.g., 3‑methyl, 3‑ethyl) in related series consistently show IC₅₀ values in the micromolar to high‑nanomolar range against various enzyme targets, with the benzyl group providing critical π‑stacking interactions that short alkyl chains lack [1]. The binding affinity enhancement conferred by the 3‑benzyl group has been rationalized through molecular docking studies showing that the phenyl ring occupies a hydrophobic sub‑pocket adjacent to the catalytic site, contributing 2–3 kcal/mol of additional binding free energy [2].

Tyrosinase inhibition Molecular recognition SAR

Vendor Availability, Purity, and Procurement Accessibility: AldrichCPR vs. Independent Suppliers

The target compound is supplied through two distinct procurement channels with materially different terms. Sigma‑Aldrich offers the compound as AldrichCPR Product No. L419168 (10 mg unit), explicitly stating that it is provided 'as‑is' without analytical data, without warranty of identity or purity, and that the buyer assumes responsibility for product confirmation . In contrast, independent vendors such as Chemeenu (Catalog CM1062856) and Bidepharm supply the compound at a certified purity of ≥95%, with batch‑specific quality control documentation including NMR, HPLC, and GC spectra available upon request . For closely related analogs in the same series (e.g., CAS 617698-23-4 and CAS 617697-87-7), Bidepharm provides standard purity of 95%+ with full QC data packages . This procurement differentiation is operationally significant: AldrichCPR sourcing is suitable for preliminary screening where identity confirmation will be performed by the end user, while independent vendor sourcing provides the batch‑level analytical traceability required for reproducible SAR studies and publication‑quality data.

Chemical procurement Screening library Batch quality

Molecular Weight and Heavy Atom Count as Determinants of Screening Library Fitness

The target compound (MW 459.4 g/mol; 28 heavy atoms) occupies a strategic position within the chemical space bordered by its closest commercially available analogs. The 3‑ethyl analog (CAS 617698-23-4; MW 397.31; 24 heavy atoms) falls within fragment‑like chemical space (MW <400), while the 3‑octyl analog (CAS 617697-79-7; MW 481.47; 32 heavy atoms) approaches the upper boundary of lead‑like space (MW >450) . The target compound's benzyl group adds precisely one phenyl ring (6 heavy atoms, 77 Da) relative to the 3‑ethyl analog, placing it in an optimal zone for both ligand efficiency (LE) and lipophilic ligand efficiency (LLE) optimization—a balance that is frequently cited as critical for progressing from hit to lead [1]. In a review of oxoindolinylidene thiazolidin-4-one derivatives, compounds with MW between 400–500 Da and containing at least one aromatic substituent on the thioxothiazolidinone nitrogen were statistically over‑represented among derivatives demonstrating both enzyme inhibitory and cell‑based antiproliferative activity [2]. The target compound's calculated physicochemical profile (MW 459.4, cLogP ~3.2, 2 H‑bond donors, 4 H‑bond acceptors) complies with all four Lipinski Rule of Five criteria, supporting its suitability as a screening‑grade compound for oral drug discovery programs [3].

Fragment-based drug discovery Lead-likeness Compound library design

High-Impact Research and Industrial Application Scenarios for 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 617697-80-0)


Angiogenesis-Targeted Cancer Drug Discovery: Kinase Inhibition and HUVEC Phenotypic Screening

The 5‑bromo substituent on the indolin‑2‑one core is essential for antiangiogenic activity, as demonstrated by the complete loss of HUVEC proliferation and cord‑formation inhibition in the non‑brominated analog [1]. Research groups investigating VEGF‑independent angiogenesis inhibition or dual kinase‑antiangiogenic mechanisms should prioritize this compound over non‑brominated analogs (e.g., CAS 331852‑12‑1), which are inactive in angiogenesis assays. The compound serves as a validated starting point for structure‑activity relationship (SAR) exploration around the N1‑ethyl and N3‑benzyl positions, with the goal of optimizing potency while maintaining the bromine‑dependent antiangiogenic phenotype.

IDO1/TDO Dual-Target Immuno-Oncology Inhibitor Screening

2‑Thioxothiazolidin‑4‑one derivatives have been disclosed as indoleamine 2,3‑dioxygenase (IDO) inhibitors in multiple US patents (US9320732, US9789094, US10034939, US10967060, US11207302) assigned to Incyte Corporation and Bristol‑Myers Squibb [2]. While the target compound itself is not explicitly claimed in these patents, its core scaffold (5‑(2‑oxoindolin‑3‑ylidene)‑2‑thioxothiazolidin‑4‑one) is structurally cognate to the exemplified IDO inhibitor chemotypes. Researchers building focused IDO1/TDO screening libraries should include this compound as a scaffold‑diversification element, particularly given the established role of the 5‑bromo‑2‑oxoindolin‑3‑ylidene fragment in kinase and heme‑enzyme inhibitor design [3].

Fragment-Based Lead Generation Leveraging the 3-Benzyl-2-thioxothiazolidin-4-one Scaffold

The 3‑benzyl‑2‑thioxothiazolidin‑4‑one core (3‑benzylrhodanine) is a validated fragment for enzyme inhibition, with optimized derivatives achieving IC₅₀ values as low as 90 nM against tyrosinase—representing a 214‑fold potency improvement over the fragment‑level reference inhibitor kojic acid [4]. The target compound, with its elaborated 5‑bromo‑1‑ethyl‑2‑oxoindolin‑3‑ylidene substituent, represents a 'fragment‑grown' lead that can be used to probe the topology of the target protein's active site adjacent to the rhodanine binding region. Its intermediate MW (459.4 Da) and compliance with all Lipinski rules make it suitable for further optimization without exceeding drug‑likeness thresholds.

Kinase Selectivity Profiling Across the CDK and GSK3 Families

The 5‑bromo‑2‑oxoindolin‑3‑ylidene chemotype has demonstrated inhibitory activity against CDK1/cyclin B, CDK5/p25, and GSK3α/β in the low micromolar range, with molecular docking confirming specific hydrogen‑bond networks and hydrophobic bromine contacts within the ATP‑binding pocket [5]. The target compound's differentiated substitution pattern (N1‑ethyl + N3‑benzyl) offers a unique selectivity vector relative to previously characterized 2‑oxoindolin‑3‑ylidene kinase inhibitors. Kinase profiling panels (e.g., Eurofins ScanMAX or DiscoverX KINOMEscan) using this compound can identify novel kinase targets selectively engaged by the benzyl‑ethyl‑bromo triad, potentially revealing therapeutic applications beyond those reported for simpler 2‑oxoindolin‑3‑ylidene analogs.

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